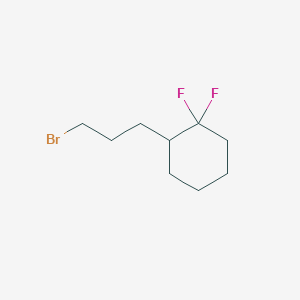

2-(3-Bromopropyl)-1,1-difluorocyclohexane

Description

Strategic Significance of Fluorine in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. nih.gov Fluorine is the most electronegative element, and its small size allows it to replace hydrogen atoms without significantly increasing the molecule's steric bulk. researchgate.net The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts considerable stability to fluorinated compounds. researchgate.netnih.gov

The strategic incorporation of fluorine can profoundly alter a molecule's physical, chemical, and biological properties. nih.gov These changes include:

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug in the body. researchgate.net

Increased Lipophilicity: Fluorination can increase a compound's ability to dissolve in fats and lipids, which may improve its absorption and distribution within biological systems. researchgate.netresearchgate.net

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, affecting how a molecule interacts with its biological target. nih.govresearchgate.net

Conformational Control: Fluorine atoms can influence the preferred three-dimensional shape of a molecule, which is crucial for its binding affinity to proteins and other biological targets. researchgate.net

Due to these beneficial effects, fluorinated compounds are prevalent in a wide range of applications, with approximately 20% of all pharmaceuticals containing fluorine. researchgate.net

Overview of Cyclohexane (B81311) Frameworks as Core Scaffolds in Advanced Chemistry

The cyclohexane ring is a six-membered aliphatic carbocycle that is a ubiquitous and versatile scaffold in organic chemistry. rsc.org Its non-planar, puckered "chair" conformation allows for precise three-dimensional positioning of substituents, which is a critical factor in designing molecules that can selectively interact with complex biological systems.

In medicinal chemistry, cyclohexane frameworks are valued for their ability to serve as rigid and well-defined platforms for building larger, more complex molecules. enamine.net This conformational rigidity can pre-organize functional groups into an optimal orientation for binding to a target receptor, thereby improving potency and selectivity. enamine.net Cyclohexane and its derivatives are core components of numerous biologically active compounds, demonstrating a wide array of activities, including antimicrobial properties. nih.gov

Research Rationale and Scope for 2-(3-Bromopropyl)-1,1-difluorocyclohexane Studies

While specific research literature on this compound is not extensively detailed in public-domain studies, its structure allows for a clear inference of its research rationale and scope. The compound is a quintessential example of a "building block"—a synthetic intermediate designed for incorporation into more complex molecules. nih.govenamine.net Its value stems from the combination of its two key structural features.

First, the 1,1-difluorocyclohexane (B1205268) moiety serves as a carrier of the unique properties imparted by fluorine. The gem-difluoro group (CF2) is a particularly interesting motif used to replace a carbonyl group (C=O) or a gem-dimethyl group (C(CH3)2) in a molecule. researchgate.net Studies on functionalized gem-difluorinated cycloalkanes have shown that this group has a defined influence on acidity, basicity, and lipophilicity, and can slightly improve metabolic stability. nih.govresearchgate.net Therefore, introducing this scaffold is a deliberate strategy to fine-tune the physicochemical profile of a target molecule. researchgate.net

Second, the (3-Bromopropyl) side chain acts as a versatile reactive handle. The bromine atom is an excellent leaving group in nucleophilic substitution reactions, enabling chemists to readily attach the fluorinated cyclohexane scaffold to a wide variety of other molecules. lifechemicals.com The three-carbon propyl chain provides a flexible spacer, connecting the rigid ring structure to another part of the final molecule.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1934632-28-6 |

| Molecular Formula | C₉H₁₅BrF₂ |

| Molecular Weight | 241.12 g/mol |

| Boiling Point | N/A |

| Melting Point | N/A |

| Density | N/A |

Data sourced from available chemical databases. lifechemicals.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15BrF2 |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1,1-difluorocyclohexane |

InChI |

InChI=1S/C9H15BrF2/c10-7-3-5-8-4-1-2-6-9(8,11)12/h8H,1-7H2 |

InChI Key |

YKCXAFIZFYJIHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CCCBr)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 2 3 Bromopropyl 1,1 Difluorocyclohexane

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(3-Bromopropyl)-1,1-difluorocyclohexane, the analysis identifies several logical bond disconnections that form the basis of a viable synthetic strategy. The primary disconnections involve the carbon-bromine bond, the gem-difluoro group, and the bond connecting the propyl sidechain to the cyclohexane (B81311) ring.

A primary retrosynthetic cut at the C-Br bond suggests a precursor molecule, 2-(3-hydroxypropyl)-1,1-difluorocyclohexane. This simplifies the final step to a standard substitution reaction. A further disconnection transforms the gem-difluoro group back to its common precursor, a ketone, leading to 2-(3-hydroxypropyl)cyclohexanone (B1281057). This ketone is a crucial intermediate, as it contains the fully assembled carbon skeleton. Finally, disconnecting the C-C bond of the sidechain from the ring points towards cyclohexanone (B45756) and a suitable three-carbon electrophile as the initial building blocks.

Strategic Considerations for Geminal Difluorination

The conversion of a ketone to a geminal difluoride is a cornerstone of modern organofluorine chemistry. nih.gov This transformation is typically achieved using specialized fluorinating agents that can replace the carbonyl oxygen with two fluorine atoms.

One of the most common reagents for this purpose is diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues, such as Deoxo-Fluor®. The reaction involves the nucleophilic attack of the ketone oxygen onto the sulfur atom of the fluorinating agent, followed by a series of steps that ultimately result in the formation of the C-F bonds. researchgate.net Another effective method is oxidative desulfurization-fluorination. In this approach, the ketone is first converted to a dithioacetal, which is then treated with an oxidant (like 1,3-dibromo-5,5-dimethylhydantoin) in the presence of a fluoride (B91410) source (such as pyridine (B92270)·9HF) to yield the gem-difluoride. nih.gov

The choice of fluorinating agent and reaction conditions is critical and depends on the substrate's stability and the presence of other functional groups.

Table 1: Comparison of Common Geminal Difluorination Reagents This table is generated based on established chemical principles and not on experimental data for the specific target compound.

| Fluorinating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | CH₂Cl₂, -78 °C to rt | Effective for a wide range of ketones. | Thermally unstable; can decompose explosively. |

| Deoxo-Fluor® | Toluene or THF, rt to 80 °C | More thermally stable than DAST. | More expensive than DAST. |

| Pyridine·9HF / DBH (from dithioacetal) | CH₂Cl₂, 0 °C to rt | Milder conditions for some substrates. nih.gov | Requires an additional step to form the dithioacetal. |

Approaches for Regioselective Bromination

The introduction of a bromine atom specifically at the terminal position of the propyl sidechain requires a highly regioselective method. A common strategy involves the conversion of a primary alcohol to an alkyl bromide. This can be achieved with reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in what is known as the Appel reaction. These methods are generally efficient and proceed with minimal side reactions for primary alcohols. organic-chemistry.org

An alternative strategy would involve starting with a precursor containing a terminal alkene, such as 2-allyl-1,1-difluorocyclohexane. The terminal bromine could then be installed via an anti-Markovnikov hydrobromination reaction. This is typically accomplished by treating the alkene with hydrogen bromide (HBr) in the presence of a radical initiator like benzoyl peroxide or AIBN. This radical-mediated addition ensures the bromine atom adds to the less substituted carbon atom of the double bond.

Construction of the Cyclohexane Ring System

The synthesis of functionalized cyclohexane rings is a well-established field in organic chemistry. nih.govorganic-chemistry.org For the target molecule, a practical approach involves the modification of a pre-existing cyclohexane ring rather than its de novo construction. The most straightforward strategy begins with cyclohexanone. The propyl sidechain can be introduced via an α-alkylation reaction.

To achieve this, cyclohexanone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form its enolate. This enolate then acts as a nucleophile, attacking an appropriate three-carbon electrophile. For instance, reaction with an allyl halide (e.g., allyl bromide) would yield 2-allylcyclohexanone. This intermediate is particularly useful because the terminal double bond can be subsequently transformed into the required 3-bromopropyl functionality after the geminal difluorination step.

De Novo Synthesis of this compound

Based on the retrosynthetic analysis, a plausible forward synthesis starts from cyclohexanone. The sequence involves three key transformations: α-alkylation to install the sidechain, geminal difluorination of the ketone, and conversion of a terminal functional group to the bromide.

A proposed synthetic route:

Alkylation: Cyclohexanone is treated with LDA at low temperature (-78 °C) followed by the addition of allyl bromide to yield 2-allylcyclohexanone.

Difluorination: The resulting ketone is treated with a fluorinating agent like Deoxo-Fluor® to produce 2-allyl-1,1-difluorocyclohexane.

Hydroboration-Oxidation: The terminal alkene of 2-allyl-1,1-difluorocyclohexane is converted to a primary alcohol using borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidative workup with hydrogen peroxide and sodium hydroxide, yielding 2-(3-hydroxypropyl)-1,1-difluorocyclohexane.

Bromination: The final step involves treating the primary alcohol with PBr₃ or CBr₄/PPh₃ to furnish the target compound, this compound.

Optimization of Reaction Conditions and Catalytic Systems

Each step in the proposed synthesis requires careful optimization to maximize yield and purity.

Alkylation: The formation of the enolate from cyclohexanone must be controlled to prevent self-condensation (aldol) reactions. Using a strong, non-nucleophilic base like LDA at low temperatures is crucial. The reaction stoichiometry must be carefully managed to minimize dialkylation.

Difluorination: The choice of solvent and temperature is critical. While DAST is effective, its thermal instability can be problematic. Deoxo-Fluor® allows for higher reaction temperatures, which can be necessary for less reactive ketones, but care must be taken to prevent side reactions like elimination. The reaction must be performed under anhydrous conditions, as fluorinating agents react violently with water.

Bromination: When converting the alcohol to the bromide using PBr₃, pyridine is often added to neutralize the HBr byproduct, which could otherwise lead to undesired side reactions. In the Appel reaction, the removal of the triphenylphosphine oxide byproduct can be challenging and may require careful chromatographic purification.

Table 2: Hypothetical Optimization of the Difluorination Step This table is illustrative and based on general principles of organic synthesis.

| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | DAST (1.5 eq) | CH₂Cl₂ | 0 to 25 | 65 |

| 2 | Deoxo-Fluor® (1.5 eq) | CH₂Cl₂ | 25 | 70 |

| 3 | Deoxo-Fluor® (1.5 eq) | Toluene | 50 | 80 |

| 4 | Deoxo-Fluor® (2.0 eq) | Toluene | 50 | 85 |

Evaluation of Yields and Selectivity Profiles

Alkylation: The α-alkylation of cyclohexanone with allyl bromide can typically be achieved in high yields (80-90%), provided that conditions are optimized to prevent polyalkylation.

Difluorination: This step is often the most challenging. Yields can vary widely (50-85%) depending on the substrate and the specific reagent and conditions used. researchgate.net

Hydroboration-Oxidation: This is a very reliable and high-yielding reaction, with yields often exceeding 90% and exhibiting excellent regioselectivity for the anti-Markovnikov alcohol.

Bromination: The conversion of the primary alcohol to the bromide is also typically efficient, with yields generally in the 85-95% range.

Scalability Assessment for Preparative Applications

A preparative-scale synthesis of this compound would likely be approached via a multi-step sequence. A hypothetical, yet chemically sound, route could involve:

Formation of a suitable cyclohexanone precursor.

Deoxofluorination to create the gem-difluoro moiety.

Conversion of a functional group into the final bromopropyl chain.

Key Considerations for Scale-Up:

Reaction Conditions: Extreme temperatures, high pressures, or the need for specialized equipment can pose significant challenges for scaling up. Reactions that proceed under mild conditions are generally preferred for preparative applications.

Process Safety: The potential for exothermic events, the handling of corrosive or toxic reagents, and the generation of hazardous byproducts are paramount concerns. A thorough thermal safety analysis and hazard assessment are required for each step. acs.org

Work-up and Purification: Isolation and purification of the intermediate and final products can become a bottleneck at larger scales. The development of efficient extraction, crystallization, or chromatographic methods suitable for large quantities is essential.

Hypothetical Route Scalability Analysis:

A plausible synthetic strategy would begin with a precursor such as 2-(3-hydroxypropyl)cyclohexanone. The scalability of each subsequent step can be assessed as follows:

Deoxofluorination: The conversion of the ketone to the 1,1-difluoro group is a key step. Reagents like diethylaminosulfur trifluoride (DAST) or its less hazardous analogues are commonly used for this transformation. While effective, these reagents can present thermal stability challenges, requiring careful temperature control during the reaction and work-up on a large scale. The synthesis of other functionalized gem-difluorinated cycloalkanes on a multigram scale has been reported, suggesting that with appropriate engineering controls, this step is scalable. researchgate.netacs.org

Side-Chain Formation/Modification: The introduction of the bromopropyl side chain could be achieved through various methods. For instance, if starting with a precursor like 2-allyl-1,1-difluorocyclohexane, a hydroboration-oxidation followed by bromination could be envisioned. Alternatively, starting with a protected alcohol, as in 2-(3-hydroxypropyl)-1,1-difluorocyclohexane, the terminal hydroxyl group would need to be converted to a bromide.

Bromination: The final bromination step, likely converting a terminal alcohol to an alkyl bromide, can be achieved with reagents like N-bromosuccinimide (NBS) or phosphorus tribromide. The scale-up of bromination reactions, particularly with NBS, requires careful consideration of thermal safety to prevent runaway reactions. acs.orgacs.org The use of continuous flow reactors can offer a safer alternative for handling potentially hazardous reactions like bromination by minimizing the reaction volume at any given time and allowing for better temperature control. nih.govscientificupdate.com

The table below outlines a hypothetical three-step process and evaluates the key scalability parameters for each step.

| Step | Transformation | Reagents & Conditions | Scalability Considerations |

| 1 | Alkylation/Grignard Reaction | Formation of 2-(3-hydroxypropyl)cyclohexanone via Grignard addition of 3-(tetrahydropyranyloxy)propylmagnesium bromide to cyclohexenone followed by conjugate addition. | Grignard reactions are highly scalable but are moisture-sensitive, requiring inert atmospheres and dry solvents, which adds to infrastructure costs. masterorganicchemistry.comorganic-chemistry.org |

| 2 | Deoxofluorination | Conversion of the ketone to the gem-difluoro group using a fluorinating agent (e.g., DAST or an analogue). | Reagent cost and thermal stability are major concerns. Requires specialized equipment for handling corrosive reagents and precise temperature control to avoid decomposition. |

| 3 | Bromination | Conversion of the terminal alcohol to the bromide using PBr₃ or NBS/triphenylphosphine. | Exothermic nature of the reaction requires careful monitoring. NBS can present thermal hazards. acs.org Waste disposal of phosphorus byproducts needs to be managed. |

Advanced Spectroscopic and Structural Characterization of 2 3 Bromopropyl 1,1 Difluorocyclohexane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution NMR spectroscopy is a powerful tool for investigating the conformational dynamics of 2-(3-Bromopropyl)-1,1-difluorocyclohexane in solution. The cyclohexane (B81311) ring is expected to exist in a dynamic equilibrium between two chair conformations. The presence of the bulky 3-bromopropyl group at the C2 position is anticipated to have a significant influence on this equilibrium.

Due to the steric bulk of the 3-bromopropyl group, the conformer in which this substituent occupies an equatorial position is expected to be thermodynamically more stable and therefore more populated at equilibrium. lumenlearning.comlibretexts.orglibretexts.org The 1,1-difluoro substitution at C1 introduces further complexity.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be complex due to the numerous diastereotopic protons and the presence of both ¹H-¹H and ¹H-¹⁹F spin-spin coupling. The protons on the cyclohexane ring will exhibit chemical shifts and coupling constants that are highly dependent on their axial or equatorial orientation. For instance, axial protons are expected to resonate at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants between vicinal protons (³JHH) are also stereospecific, with a larger coupling constant expected for diaxial protons (typically 10-13 Hz) compared to axial-equatorial or diequatorial protons (typically 2-5 Hz). organicchemistrydata.orgiastate.edu The protons of the 3-bromopropyl side chain will exhibit characteristic chemical shifts, with the methylene (B1212753) group attached to the bromine atom being the most deshielded due to the inductive effect of the halogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbon atom bearing the two fluorine atoms (C1) is expected to show a characteristic triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). nih.gov The chemical shifts of the other cyclohexane carbons will be influenced by the positions of the substituents and their conformational arrangement. researchgate.netorganicchemistrydata.org The carbons of the 3-bromopropyl side chain will also display distinct signals, with the carbon directly bonded to bromine appearing at a lower field.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for this molecule. Due to the chair conformations, the two fluorine atoms at C1 are diastereotopic and are expected to exhibit distinct chemical shifts. In a low-temperature spectrum where the chair-chair interconversion is slow on the NMR timescale, two separate signals for the axial and equatorial fluorine atoms would be observed. aip.orgsemanticscholar.org The equatorial fluorine is generally shifted downfield relative to the axial fluorine. aip.org These signals would likely appear as complex multiplets due to geminal F-F coupling and vicinal H-F couplings. The magnitude of the vicinal H-F coupling constants (³JHF) is also dependent on the dihedral angle, with a larger coupling expected for an anti-periplanar arrangement. aip.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Cyclohexane Ring of this compound (Equatorial Conformer)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-2 (axial) | 1.5 - 1.7 | ddd | ³J(H2a,H3a) ≈ 10-12, ³J(H2a,H3e) ≈ 3-5, ³J(H2a,H(propyl)) ≈ 6-8 |

| H-3 (axial) | 1.2 - 1.4 | dddd | ²J(H3a,H3e) ≈ -12 to -15, ³J(H3a,H2a) ≈ 10-12, ³J(H3a,H4a) ≈ 10-12, ³J(H3a,H4e) ≈ 3-5 |

| H-3 (equatorial) | 1.8 - 2.0 | dddd | ²J(H3e,H3a) ≈ -12 to -15, ³J(H3e,H2a) ≈ 3-5, ³J(H3e,H4a) ≈ 3-5, ³J(H3e,H4e) ≈ 2-4 |

| H-4, H-5, H-6 | 1.3 - 1.9 | m | - |

Elucidation of Structure-Reactivity Relationships via Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are instrumental in determining the molecular weight and elucidating the fragmentation pathways of this compound, which can provide insights into its structure and reactivity.

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation through various pathways. wikipedia.org The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M and M+2). docbrown.infoyoutube.comsavemyexams.com

Common fragmentation patterns for bromoalkanes involve the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical and the formation of a carbocation. youtube.comyoutube.com Therefore, a significant peak corresponding to the [M-Br]⁺ ion is anticipated. Alpha-cleavage, the breaking of the C-C bond adjacent to the carbon bearing the substituent, is also a likely fragmentation pathway. libretexts.org For the 3-bromopropyl side chain, fragmentation could lead to the loss of propyl bromide or smaller hydrocarbon fragments.

The difluorocyclohexane ring can also undergo fragmentation. The loss of HF or C₂H₄F₂ are possible fragmentation pathways for fluorinated cyclohexanes. High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the molecular ion and its fragments, allowing for the confident identification of the fragmentation products.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 240/242 | [C₉H₁₅BrF₂]⁺ | Molecular Ion (M⁺) |

| 161 | [C₉H₁₅F₂]⁺ | Loss of •Br |

| 121 | [C₆H₁₀F₂]⁺ | Cleavage of the propyl chain |

| 101 | [C₆H₉F]⁺ | Loss of HF from a fragment |

| 41 | [C₃H₅]⁺ | Propyl fragment |

X-ray Crystallographic Analysis for Solid-State Conformations

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uni-muenchen.de A successful single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsional angles.

This analysis would confirm the preferred chair conformation of the cyclohexane ring in the solid state. It is highly probable that the crystal structure would show the 3-bromopropyl group in an equatorial position to minimize steric hindrance. lumenlearning.comlibretexts.org The analysis would also provide detailed information about the orientation of the 3-bromopropyl side chain.

Furthermore, X-ray crystallography would allow for the investigation of intermolecular interactions in the crystal lattice, such as dipole-dipole interactions and van der Waals forces. The presence of the polar C-F and C-Br bonds could lead to specific packing arrangements in the solid state. While obtaining suitable crystals for X-ray diffraction can be challenging, the resulting structural information is invaluable for understanding the molecule's intrinsic conformational preferences.

Vibrational Spectroscopy (IR and Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local chemical environment. ksu.edu.saedinst.com These two techniques are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active are different. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The C-H stretching vibrations of the cyclohexane and propyl groups will appear in the region of 2850-3000 cm⁻¹. The C-F stretching vibrations are typically strong and are expected in the region of 1000-1200 cm⁻¹. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) may lead to symmetric and asymmetric stretching modes. nih.gov The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is often particularly sensitive to non-polar bonds. Therefore, the C-C bond vibrations of the cyclohexane ring and the propyl chain would be expected to give rise to distinct Raman signals. The C-F and C-Br bonds will also have characteristic Raman shifts. A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule. cardiff.ac.uk

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |

| C-F Stretch | 1000-1200 | 1000-1200 |

| C-C Stretch | Fingerprint Region | Stronger signals in this region |

| C-Br Stretch | 500-650 | 500-650 |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Reactivity, Functional Group Transformations, and Mechanistic Insights of 2 3 Bromopropyl 1,1 Difluorocyclohexane

Investigations into Nucleophilic Substitution Reactions of the ω-Bromopropyl Moiety

The ω-bromopropyl side chain of 2-(3-bromopropyl)-1,1-difluorocyclohexane is the primary site for nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. utexas.edu Given that this is a primary alkyl bromide, these reactions are expected to proceed predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. ucsb.edu This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. In this specific molecule, the carbon is not a stereocenter.

A variety of nucleophiles can be employed to displace the bromide ion, leading to a diverse range of functionalized derivatives. ucsb.edu Key examples of these transformations are outlined below.

Table 1: Predicted Products of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Product | Product Class |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(1,1-Difluorocyclohexan-2-yl)propan-1-ol | Alcohol |

| Cyanide | Potassium Cyanide (KCN) | 4-(1,1-Difluorocyclohexan-2-yl)butanenitrile | Nitrile |

| Azide | Sodium Azide (NaN₃) | 2-(3-Azidopropyl)-1,1-difluorocyclohexane | Alkyl Azide |

| Ammonia (B1221849) | Ammonia (NH₃) | 3-(1,1-Difluorocyclohexan-2-yl)propan-1-amine | Primary Amine |

The reaction with cyanide is particularly noteworthy as it extends the carbon chain by one, providing a route to carboxylic acids, amines, and other derivatives through further transformation of the nitrile group. savemyexams.comdocbrown.info The use of ammonia or primary amines can lead to the corresponding primary or secondary amines, which are important building blocks in medicinal chemistry. cognitoedu.org The reaction conditions for these substitutions, such as solvent and temperature, would need to be optimized to maximize the yield of the desired product and minimize potential side reactions like elimination (E2), although for primary alkyl halides, substitution is generally favored.

Transformations Involving the 1,1-Difluorocyclohexane (B1205268) System

In contrast to the reactive bromopropyl chain, the 1,1-difluorocyclohexane moiety is expected to be relatively inert under a variety of reaction conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to cleavage. beilstein-journals.org The gem-difluoro group imparts unique conformational and electronic properties to the cyclohexane (B81311) ring. Computational studies on similar 1,1-difluorocyclohexane systems suggest a preference for a chair conformation. researchgate.net

Electrophilic and Radical Reactions at the Bromine Center

While the carbon atom of the C-Br bond is electrophilic, the bromine atom itself possesses lone pairs of electrons and can, in principle, react with strong electrophiles. However, such reactions are uncommon for alkyl halides. A more relevant electrophilic reaction of alkyl halides is their use in Friedel-Crafts alkylation in the presence of a strong Lewis acid, where the alkyl halide acts as the electrophile. quora.com In the case of this compound, it could potentially alkylate an aromatic ring, though carbocation rearrangements could complicate the outcome.

Radical reactions at the bromine center are more synthetically accessible. The C-Br bond can undergo homolytic cleavage upon exposure to UV light or radical initiators. libretexts.org This can lead to the formation of a primary alkyl radical. This radical can then participate in various radical-mediated transformations. For example, in the presence of a hydrogen donor, a reduction to the corresponding alkane, 2-propyl-1,1-difluorocyclohexane, could occur. Radical bromination is a selective process, and the stability of the resulting radical plays a key role. libretexts.org

Cyclization and Ring-Modification Reactions

The 3-bromopropyl substituent attached to the cyclohexane ring provides an ideal framework for intramolecular cyclization reactions. Treatment of this compound with a strong, non-nucleophilic base could induce an intramolecular SN2 reaction, leading to the formation of a spirocyclic compound. In this scenario, a carbanion formed on the cyclohexane ring would act as the internal nucleophile, displacing the bromide.

Alternatively, the formation of a Grignard reagent from the bromide followed by an intramolecular reaction is another plausible pathway for cyclization. A more direct approach would be an intramolecular Barbier-type reaction using a metal such as magnesium or zinc. These reactions would lead to the formation of a bicyclo[4.1.0]heptane system.

Another potential cyclization strategy involves a radical-mediated pathway. The formation of a primary radical at the terminus of the propyl chain could be followed by an intramolecular addition to a double bond if one were present on the cyclohexane ring, or an intramolecular hydrogen abstraction. Intramolecular radical cyclizations are powerful methods for the construction of cyclic systems. rsc.org

Table 2: Potential Cyclization Products

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Intramolecular SN2 | Strong, non-nucleophilic base | Spiro[2.5]octane, 5,5-difluoro- |

| Intramolecular Barbier | Mg or Zn | Bicyclo[4.1.0]heptan-1-ol, 6,6-difluoro- |

Derivatization Strategies for Enhancing Molecular Complexity

The versatility of the bromine atom as a leaving group makes this compound a valuable starting material for the synthesis of more complex molecules. The nucleophilic substitution reactions discussed in section 4.1 are the most straightforward derivatization strategies. acs.orgacs.orgnih.gov

Beyond simple substitution, the bromide can be converted into an organometallic reagent, such as a Grignard or organolithium species. These can then be reacted with a wide range of electrophiles to form new carbon-carbon bonds. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively.

The bromide can also be used in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, after conversion to a suitable organometallic partner (e.g., a boronic ester). These reactions would allow for the introduction of aryl, vinyl, or alkynyl groups, significantly increasing the molecular complexity. researchgate.netprinceton.edu

Table 3: Examples of Derivatization Reactions

| Reaction Type | Reagents | Intermediate/Product |

|---|---|---|

| Grignard Formation | Mg, ether | 3-(1,1-Difluorocyclohexan-2-yl)propylmagnesium bromide |

| Reaction with Aldehyde | RCHO | 1-Substituted-4-(1,1-difluorocyclohexan-2-yl)butan-1-ol |

These derivatization strategies highlight the potential of this compound as a versatile building block in organic synthesis, enabling the creation of a wide array of more complex and potentially biologically active molecules.

Computational and Theoretical Chemistry Studies on 2 3 Bromopropyl 1,1 Difluorocyclohexane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic structure and stability of 2-(3-Bromopropyl)-1,1-difluorocyclohexane. These computational methods are instrumental in understanding the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

At the heart of these investigations is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, calculations would likely be performed using a basis set such as 6-311+G(d,p) to adequately describe the electronic environment around the bromine and fluorine atoms. The resulting optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional structure.

A crucial aspect of the electronic structure analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant determinant of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity. For halogenated alkanes, the HOMO is often localized around the halogen atoms, suggesting these are likely sites for electrophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis and Energy Profiling

The conformational landscape of this compound is complex due to the flexibility of the cyclohexane (B81311) ring and the rotational freedom of the bromopropyl side chain. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The substituents—the two fluorine atoms and the bromopropyl group—can occupy either axial or equatorial positions. Due to steric hindrance, bulky groups generally prefer the equatorial position. In the case of 1,1-difluorocyclohexane (B1205268), the two fluorine atoms are fixed to the same carbon. The bromopropyl group at the 2-position will have a strong preference for the equatorial position to minimize steric interactions with the cyclohexane ring.

To perform a comprehensive conformational analysis, the potential energy surface is scanned by systematically rotating the dihedral angles of the bromopropyl side chain. This allows for the identification of various staggered and eclipsed conformations. For each of these, the energy can be calculated to determine their relative stabilities. The results of such an analysis would likely show that the anti-periplanar conformation of the bromopropyl chain is the most stable due to minimized steric repulsion.

The energy profile can be visualized by plotting the relative energy against the dihedral angle of rotation. This plot would reveal the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to rotation. These energy barriers are crucial for understanding the dynamic behavior of the molecule at different temperatures.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C7-C8) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.0 |

| Gauche (+) | 60° | 1.2 |

| Gauche (-) | -60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Reaction Mechanism Elucidation via Transition State Calculations

Transition state calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. These calculations focus on identifying the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's feasibility and kinetics.

A common reaction for a molecule like this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. Transition state calculations for an SN2 reaction, for example, would involve modeling the approach of the nucleophile to the carbon atom bonded to the bromine, and the simultaneous departure of the bromide ion. The geometry of the transition state would show a pentacoordinate carbon atom.

The activation energy for the reaction can be calculated as the difference in energy between the reactants and the transition state. A lower activation energy indicates a faster reaction rate. By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be determined. For instance, the feasibility of an elimination reaction to form a cyclopropane (B1198618) ring could be compared to the nucleophilic substitution pathway.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products. An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, ensuring that it leads to the expected reactant and product energy minima.

Table 3: Calculated Activation Energies for a Hypothetical SN2 Reaction

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

| OH⁻ | Water | 25.4 |

| CN⁻ | DMSO | 20.1 |

| I⁻ | Acetone | 22.8 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a solvent environment over time. easychair.orgeasychair.org Unlike quantum chemical calculations that typically model a single molecule in the gas phase or with an implicit solvent model, MD simulations explicitly model the interactions between the solute and a large number of solvent molecules. easychair.orgeasychair.org

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. This allows for the observation of molecular motions, conformational changes, and interactions with the solvent at an atomistic level.

For this compound, MD simulations can be used to investigate how the solvent influences its conformational preferences. In a polar solvent, conformations with a larger dipole moment might be stabilized. The simulations can also provide insights into the solvation shell around the molecule, revealing how solvent molecules arrange themselves around the hydrophobic cyclohexane ring and the polar halogenated groups.

Furthermore, MD simulations can be used to study the dynamics of chemical reactions in solution. By simulating the reaction coordinate in a solvent box, the role of the solvent in stabilizing the transition state and influencing the reaction rate can be explored. This provides a more realistic picture of the reaction than gas-phase calculations alone. The analysis of the trajectories generated by MD simulations can yield valuable information about diffusion coefficients, radial distribution functions, and the time scales of conformational transitions.

2 3 Bromopropyl 1,1 Difluorocyclohexane As a Precursor in Advanced Synthetic Applications

Utility in the Synthesis of Fluorinated Cyclic Systems

The bifunctional nature of 2-(3-Bromopropyl)-1,1-difluorocyclohexane makes it an excellent starting material for the construction of various fluorinated cyclic and heterocyclic systems. The terminal bromine on the propyl chain is a prime site for nucleophilic substitution, allowing for intramolecular cyclization reactions to form fused or spirocyclic ring systems containing the gem-difluorocyclohexane unit.

For instance, treatment with a suitable amine could lead to the formation of fluorinated piperidine (B6355638) or pyrrolidine (B122466) derivatives, which are prevalent scaffolds in many biologically active compounds. Similarly, reaction with oxygen or sulfur nucleophiles could yield fluorinated tetrahydrofurans, tetrahydropyrans, or their sulfur-containing analogues. These heterocyclic systems are of significant interest in drug discovery. nih.gov

The following table illustrates potential intramolecular cyclization reactions starting from this compound:

| Nucleophile | Reagents and Conditions | Resulting Heterocycle |

| Primary Amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat | N-alkyl-fluorinated piperidine derivative |

| Ammonia (B1221849) (NH₃) | High Pressure, Solvent (e.g., Methanol) | Fluorinated piperidine |

| Hydroxide (e.g., NaOH) | Phase Transfer Catalyst, Toluene/Water | Fluorinated tetrahydropyran (B127337) derivative |

| Thiol (R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | S-alkyl-fluorinated thiacyclohexane derivative |

These reactions would provide direct access to novel fluorinated scaffolds that are otherwise challenging to synthesize. The gem-difluoro group in the cyclohexane (B81311) ring can significantly influence the basicity and conformation of the resulting heterocycle, offering a valuable tool for fine-tuning the pharmacological properties of a lead compound.

Application as a Building Block for Polyfunctionalized Molecular Architectures

Beyond intramolecular reactions, this compound serves as a valuable building block for introducing the difluorocyclohexylpropyl moiety into larger, more complex molecules. The bromopropyl group can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, it can be used in classic cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, after conversion of the bromide to an organometallic species (e.g., an organozinc or organoboron reagent). This would allow for the attachment of aryl, heteroaryl, or alkynyl groups. Alternatively, the bromide can act as an electrophile in reactions with a variety of nucleophiles, including enolates, cyanides, and azides, to build polyfunctionalized acyclic chains attached to the fluorinated ring.

The table below provides examples of such intermolecular reactions:

| Reaction Type | Coupling Partner/Nucleophile | Potential Product | Significance |

| Alkylation of an enolate | Diethyl malonate | A difluorocyclohexyl-substituted malonic ester | Precursor for amino acids, barbiturates |

| Cyanide substitution | Sodium cyanide | 4-(1,1-Difluorocyclohex-2-yl)butanenitrile | Can be hydrolyzed to a carboxylic acid or reduced to an amine |

| Azide substitution | Sodium azide | 2-(3-Azidopropyl)-1,1-difluorocyclohexane | Can be reduced to a primary amine or used in 'click' chemistry |

| Grignard formation and reaction | Magnesium, then an aldehyde (R-CHO) | A secondary alcohol with a difluorocyclohexylpropyl group | Access to a wide range of functionalized alcohols |

These transformations highlight the potential of this compound to act as a linchpin in the assembly of intricate molecular structures, where the gem-difluorocyclohexane unit can be strategically placed to modulate biological activity or material properties.

Development of Novel Organofluorine Reagents and Catalysts

The unique structural features of this compound also position it as a potential precursor for the development of novel organofluorine reagents and catalysts. The presence of the difluorinated cyclohexane ring can impart specific steric and electronic properties to a catalyst, potentially influencing its reactivity and selectivity.

For example, the terminal bromide could be displaced by a phosphine (B1218219) or a nitrogen-based ligand, which could then be used in transition metal catalysis. The fluorinated carbocycle would be a bulky, lipophilic substituent that could enhance catalyst solubility in nonpolar solvents and create a specific chiral environment if the cyclohexane ring is appropriately substituted.

Furthermore, the development of chiral versions of this building block could lead to new classes of organocatalysts. For instance, attaching a proline or a thiourea (B124793) moiety to the propyl chain could yield a catalyst where the fluorinated ring influences the stereochemical outcome of a reaction. The electron-withdrawing nature of the fluorine atoms could also modulate the acidity or basicity of the catalytic center. cyu.fr

Role in Methodological Advancements for Fluorine Chemistry

The synthesis and reactions of compounds like this compound can drive methodological advancements in fluorine chemistry. The preparation of such a molecule likely involves specialized fluorination techniques, such as deoxyfluorination of a corresponding ketone or fluorodesulfurization. Optimizing these synthetic routes contributes to the broader toolkit of fluorination methods. nih.govnih.gov

Moreover, studying the reactivity of the C-Br bond in the presence of the gem-difluoro group can provide valuable insights into the electronic effects of fluorine. For example, researchers might investigate whether the fluorine atoms have a through-bond or through-space effect on the reactivity of the alkyl bromide. Understanding these effects is crucial for designing more complex synthetic strategies involving fluorinated molecules.

Finally, the use of this building block in radical reactions is another area for methodological exploration. The C-Br bond can be homolytically cleaved to generate a carbon-centered radical, which can then participate in a variety of addition and cyclization reactions. The influence of the gem-difluoro group on the stability and reactivity of such a radical intermediate would be of fundamental interest to the field of fluorine chemistry.

Future Perspectives and Unaddressed Research Avenues in the Chemistry of 2 3 Bromopropyl 1,1 Difluorocyclohexane

Development of Stereoselective Synthetic Routes

The biological activity of chiral molecules is often highly dependent on their stereochemistry. While the 1,1-difluoro substitution on the cyclohexane (B81311) ring of 2-(3-Bromopropyl)-1,1-difluorocyclohexane precludes chirality at that position, the carbon atom to which the bromopropyl side chain is attached is a stereocenter. Consequently, the development of synthetic routes that can selectively produce either the (R)- or (S)-enantiomer of this compound is of paramount importance for its potential applications in drug discovery and development.

Currently, the stereoselective synthesis of substituted cyclohexanes is a well-established field of research. nih.gov Methodologies such as asymmetric Michael additions, chiral auxiliary-mediated reactions, and organocatalyzed cyclizations have proven effective for a variety of substrates. mdpi.com However, the application of these methods to the synthesis of 2-substituted-1,1-difluorocyclohexanes remains a largely unexplored area. Future research should focus on adapting these existing stereoselective strategies to accommodate the unique electronic demands of the gem-difluoro group. For instance, the development of chiral catalysts that can effectively control the facial selectivity of the addition of a bromopropyl-equivalent to a suitable 1,1-difluorocyclohexene precursor would be a significant advancement.

Furthermore, the diastereoselective synthesis of more complex derivatives of this compound, where additional substituents are present on the cyclohexane ring, presents another layer of synthetic challenge and opportunity. researchgate.net The interplay of steric and electronic effects from the gem-difluoro group and the bromopropyl side chain will need to be carefully considered in the design of such synthetic routes.

Table 1: Potential Stereoselective Synthetic Strategies

| Synthetic Approach | Key Challenge | Potential Solution |

|---|---|---|

| Asymmetric Michael Addition | Stereocontrol in the addition to a 1,1-difluorocyclohexene precursor. | Development of novel chiral catalysts tailored for fluorinated substrates. |

| Chiral Auxiliary-Mediated Synthesis | Attachment and removal of the chiral auxiliary without affecting the fluorinated ring. | Use of readily cleavable auxiliaries under mild conditions. |

Implementation of Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.govbridgew.edu The synthesis of organofluorine compounds often involves harsh reagents and conditions, making the development of greener alternatives a critical research goal. researchgate.netnih.gov For the synthesis of this compound, several avenues for implementing green chemistry principles can be explored.

One key area is the development of more atom-economical synthetic routes. greenchemistry-toolkit.org This involves designing syntheses where the majority of the atoms from the starting materials are incorporated into the final product, minimizing waste. Catalytic methods, in particular, offer a promising approach to improving atom economy. For example, the development of a catalytic process for the direct bromopropylation of 1,1-difluorocyclohexane (B1205268) would be a significant improvement over traditional multi-step sequences.

Table 2: Green Chemistry Approaches

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

|---|---|---|

| Atom Economy | Development of catalytic C-H activation and functionalization. | Reduced waste generation. |

| Safer Solvents | Use of aqueous or bio-based solvent systems. | Minimized environmental and health impacts. |

| Energy Efficiency | Design of reactions that proceed at ambient temperature. | Lower energy consumption and cost. |

Exploration of Unconventional Reactivity Patterns

The unique electronic properties of the gem-difluoro group can give rise to unconventional reactivity patterns that are not observed in their non-fluorinated counterparts. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of adjacent functional groups and the cyclohexane ring itself. While the reactivity of difluorocyclopropanes has been explored, the corresponding chemistry of 1,1-difluorocyclohexanes is less understood. beilstein-journals.org

Future research should investigate the potential for novel transformations involving this compound. For example, the gem-difluoro group may activate adjacent C-H bonds towards functionalization, opening up new avenues for late-stage modification of the molecule. Additionally, the influence of the difluorinated ring on the reactivity of the bromopropyl side chain warrants investigation. It is possible that the electronic effects of the ring could modulate the susceptibility of the C-Br bond to nucleophilic substitution or radical reactions.

Furthermore, exploring the possibility of ring-opening or ring-expansion reactions of the 1,1-difluorocyclohexane core could lead to the synthesis of novel fluorinated acyclic and larger-ring systems. Such transformations could be triggered by the strategic placement of functional groups or by the use of specific reagents that can interact with the fluorinated ring.

Integration into Supramolecular Chemistry and Materials Synthesis Paradigms

The high polarity and unique conformational preferences of fluorinated cyclohexanes make them attractive building blocks for supramolecular chemistry and materials science. nih.govrsc.orgresearchgate.net The all-cis-1,2,3,4,5,6-hexafluorocyclohexane, for instance, possesses a very large dipole moment and has been utilized in the formation of supramolecular polymers. uni-ulm.dethieme-connect.com While this compound has a different substitution pattern, the inherent polarity of the C-F bonds still provides opportunities for its use in the construction of ordered molecular assemblies.

Future research could explore the self-assembly of this compound derivatives into well-defined supramolecular structures. The bromopropyl side chain can be readily converted into a variety of functional groups capable of engaging in specific intermolecular interactions, such as hydrogen bonding, halogen bonding, or metal coordination. By carefully designing the functional groups appended to the side chain, it may be possible to direct the assembly of these molecules into liquid crystals, gels, or other soft materials with interesting properties.

In the realm of materials synthesis, the incorporation of the this compound motif into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. The bromo-functionality provides a convenient handle for polymerization, allowing for the creation of a new class of fluorinated polymers with potential applications in coatings, membranes, and advanced composites.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 2-(3-Bromopropyl)-1,1-difluorocyclohexane?

- Methodological Answer : The compound can be synthesized via alkylation of 1,1-difluorocyclohexane using 3-bromopropyl derivatives. A plausible route involves nucleophilic substitution or radical bromination. For example, radical halogenation of a precursor cyclohexane derivative under controlled bromine flow (e.g., using N-bromosuccinimide) may yield the bromopropyl substituent. Fluorination steps could utilize SF₄ or HF-based reagents, as seen in analogous difluorocyclohexane syntheses .

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromopropylation | NBS, AIBN, CCl₄, 80°C | ~60-70 | |

| Difluorination | SF₄, 100°C, anhydrous conditions | ~85 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F-NMR : Resolves the geminal difluorine environment, with chemical shift differences (~884 Hz in 1,1-difluorocyclohexane) indicating conformational equilibria .

- ¹H-NMR : The 3-bromopropyl group shows splitting patterns (e.g., triplet for CH₂Br at δ ~3.4 ppm) and coupling with adjacent protons.

- Mass Spectrometry : High-resolution MS confirms the molecular ion (C₉H₁₆BrF₂⁺, m/z ≈ 257.04) and isotopic Br pattern .

Q. What safety protocols are essential for handling this brominated compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the 3-bromopropyl substituent affect the conformational dynamics of 1,1-difluorocyclohexane?

- Methodological Answer : The bulky bromopropyl group introduces steric strain, favoring equatorial positioning to minimize 1,3-diaxial interactions. ¹⁹F-NMR studies (e.g., at –60°C) reveal two AB quartets (Δδ ~390–906 Hz), corresponding to chair (major) and twist-boat (minor) conformers. The bromine’s electron-withdrawing effect may also polarize C-F bonds, altering chemical shift differences .

Table 2: Conformational Energy Differences

| Conformer | ΔG (kcal/mol) | Experimental Method | Reference |

|---|---|---|---|

| Chair (equatorial Br) | 0.0 | ¹⁹F-NMR, –60°C | |

| Twist-boat | +1.4 | Computational (B3LYP) |

Q. What mechanistic insights explain selectivity in radical bromination pathways for bromoalkyl cyclohexanes?

- Methodological Answer : Radical bromination proceeds via a chain mechanism (initiation: NBS → Br•; propagation: H abstraction from precursor, Br• addition). Selectivity for the 3-position arises from stability of the secondary radical intermediate. Computational modeling (e.g., DFT) can map transition states and predict regioselectivity .

Q. How can computational methods predict thermodynamic stability in fluorinated cyclohexanes?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates energy minima for chair, boat, and twist conformers. Solvent effects (e.g., chloroform) are modeled using PCM. Outputs include Gibbs free energy differences and NMR chemical shift predictions via gauge-including atomic orbitals (GIAO) .

Applications in Academic Research

Q. What role does this compound play in synthesizing fluorinated bioactive molecules?

- Methodological Answer : The bromine atom serves as a leaving group for nucleophilic substitution (e.g., with amines or thiols), enabling access to fluorinated analogs of pharmaceuticals. For example, coupling with phthalimide derivatives (via Gabriel synthesis) yields amine-functionalized cyclohexanes for drug candidates .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the cyclohexane ring toward electrophilic substitution, while the bromopropyl group facilitates Suzuki-Miyaura couplings. Steric hindrance at the bromine site may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.